molecular formula C14H14ClN7S B6716685 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole

5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole

Cat. No.: B6716685
M. Wt: 347.8 g/mol
InChI Key: LRMPYTZRISFMGN-UHFFFAOYSA-N
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Description

5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole typically involves multiple steps. One common route starts with the preparation of the 4-chlorophenyl-4-methyl-1,2,4-triazole intermediate. This intermediate is then reacted with a suitable sulfanyl reagent to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could yield various substituted phenyl derivatives .

Scientific Research Applications

5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN7S/c1-3-8-22-14(18-19-20-22)23-9-12-16-17-13(21(12)2)10-4-6-11(15)7-5-10/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPYTZRISFMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)Cl)CSC3=NN=NN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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